BENGHE Foundational & Exploratory

Check Availability & Pricing

The Pharmacokinetics and Oral Bioavailability of
KB-0742: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: KB-0742 dihydrochloride

Cat. No.: B10824856

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-0742 is a potent and selective, orally bioavailable inhibitor of cyclin-dependent kinase 9
(CDK9).[1][2] As a key regulator of transcriptional elongation, CDK9 has emerged as a
promising therapeutic target in cancers driven by transcriptional dysregulation, particularly
those with MYC amplification.[1][2] This technical guide provides a comprehensive overview of
the preclinical and clinical pharmacokinetics, as well as the oral bioavailability of KB-0742, to
support ongoing research and development efforts.

Mechanism of Action: CDK9 Inhibition

KB-0742 exerts its therapeutic effect by selectively inhibiting CDK9, a critical component of the
positive transcription elongation factor b (P-TEFb) complex. In normal cellular processes, the
P-TEFb complex, which also includes Cyclin T1, is recruited to promoter-proximal regions
where it phosphorylates the C-terminal domain of RNA Polymerase Il (Pol Il). This
phosphorylation event is essential for the release of paused Pol I, enabling transcriptional
elongation to proceed. In many cancers, there is a dependency on overexpressed or
hyperactive transcription factors, such as MYC, which drive tumor growth and survival. By
inhibiting CDK9, KB-0742 prevents the phosphorylation of Pol Il, leading to a termination of
transcriptional elongation of key oncogenic transcripts, ultimately resulting in cell cycle arrest
and apoptosis in cancer cells.
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Mechanism of action of KB-0742 in inhibiting the CDK?9 signaling pathway.

Preclinical Pharmacokinetics

Comprehensive preclinical studies have been conducted to characterize the pharmacokinetic
profile of KB-0742 in various species. These studies have demonstrated favorable drug-like

properties, including good oral bioavailability.

In Vitro ADME Properties
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The following table summarizes the in vitro absorption, distribution, metabolism, and excretion

(ADME) properties of KB-0742.

Parameter Value
Solubility
Kinetic Solubility (pH 7.4) 191 uM

Permeability

Caco-2 Papp (A-B)

95.7 - 84.2 (10~ cm/s)

Caco-2 Papp (B-A)/(A-B)

1.48-1.85

Metabolic Stability

Liver Microsome Stability (% remaining at 180

min)

Mouse: 87.4, Rat: 81.3, Dog: 68.8, Human: 92.5

Hepatocyte Stability (% remaining at 180 min)

Mouse: 374, Rat: 118, Dog: 195, Human: 2339

Plasma Protein Binding (% bound)

Mouse: 48, Rat: 41, Dog: 72, Human: 38

CYP Inhibition (IC50)

>30 pM for CYP3A4, 2D6, 2C9, 2C19; 15.3 uM
for CYP1A2

In Vivo Pharmacokinetics in Preclinical Species

The in vivo pharmacokinetic parameters of KB-0742 following intravenous and oral

administration in mice, rats, and dogs are presented below.
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CL
. Dose AUC Cmax
Speci T% (mL/ Vdss Tmax
Route (mglk ) (ng-hl  (ng/m F (%)
es (h) min/k  (L/kg) (h)
9) mL) L)
g)
Mouse IV 2 1.2 58 3.9 575 - - -
PO 10 - - - 950 450 0.25 33
Rat v 0.5 2.4 21 7.3 397 - - -
PO 2.5 - - - 1678 580 0.5 84.5
Dog v 0.5 4.7 4.6 1.9 1812 - - -
PO 2.5 - - - >1812 >580 >0.5 >100

TY%: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state; AUC: Area under the
curve; Cmax: Maximum concentration; Tmax: Time to maximum concentration; F: Oral
bioavailability.

Clinical Pharmacokinetics

KB-0742 is currently being evaluated in a Phase 1/2 clinical trial (NCT04718675) in patients
with relapsed or refractory solid tumors.[3] The study has provided initial insights into the
pharmacokinetic profile of KB-0742 in humans.

Key Findings from the Phase 1/2 Trial:

o Dose-Linear Pharmacokinetics: KB-0742 has demonstrated dose-linear pharmacokinetics at
doses up to 80 mg.[3]

o Half-Life: The terminal plasma half-life of KB-0742 is approximately 24 hours.[3]

o Dosing Regimen: The clinical trial is evaluating an intermittent dosing schedule of three days
on, four days off, administered orally once daily.[3]

Detailed quantitative data for pharmacokinetic parameters such as Cmax, Tmax, and AUC
across the different dose escalation cohorts (10, 20, 40, 60, and 80 mg) are not yet publicly
available in a tabulated format.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://synapse.patsnap.com/article/kronos-bio-to-present-kb-0742-trial-update-at-2024-asco-annual-meeting
https://synapse.patsnap.com/article/kronos-bio-to-present-kb-0742-trial-update-at-2024-asco-annual-meeting
https://synapse.patsnap.com/article/kronos-bio-to-present-kb-0742-trial-update-at-2024-asco-annual-meeting
https://synapse.patsnap.com/article/kronos-bio-to-present-kb-0742-trial-update-at-2024-asco-annual-meeting
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols
Preclinical In Vivo Pharmacokinetic Studies

Studies were conducted in male CD-1 mice, Sprague-Dawley rats, and beagle dogs.

For intravenous (IV) administration, KB-0742 was formulated in 50 mM citrate buffer (pH 3.0)
for mice and rats, and in saline for dogs. For oral (PO) administration, a solution in 50 mM
citrate buffer (pH 3.0) was used for mice and rats, and a saline solution for dogs.

Blood samples were collected at various time points post-administration. Plasma was
separated by centrifugation and stored frozen until analysis. The concentration of KB-0742 in
plasma samples was determined using a validated liquid chromatography-tandem mass
spectrometry (LC-MS/MS) method.

Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma
concentration-time data.
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Workflow for preclinical in vivo pharmacokinetic studies of KB-0742.

Clinical Pharmacokinetic Studies (Phase 1/2 Trial -
NCT04718675)

This is a first-in-human, open-label, dose-escalation and cohort-expansion study.
Patients with relapsed or refractory solid tumors or non-Hodgkin lymphoma.

KB-0742 is administered orally once daily for three consecutive days followed by four days off
in 28-day cycles. Dose escalation cohorts have included 10, 20, 40, 60, and 80 mg.[3]
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Plasma samples for pharmacokinetic analysis are collected at pre-specified time points after
dosing.

The concentrations of KB-0742 in plasma are quantified using a validated analytical method,
likely LC-MS/MS.

Pharmacokinetic parameters are summarized using descriptive statistics.

Conclusion

KB-0742 has demonstrated a favorable pharmacokinetic profile in both preclinical and clinical
settings, characterized by high oral bioavailability in preclinical species and a long half-life with
dose-linear exposure in humans. These properties support the intermittent dosing schedule
being evaluated in the ongoing clinical trial. The continued investigation of KB-0742 is
warranted to further define its therapeutic potential in transcriptionally addicted cancers.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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